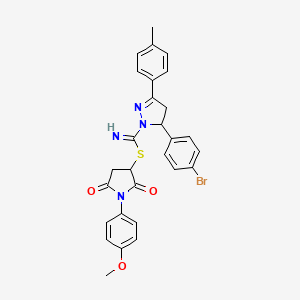![molecular formula C16H23Cl2NO B5202577 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B5202577.png)
1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds called nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have a wide range of effects on the central nervous system.
作用機序
1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine acts as a selective agonist for the alpha7 nAChR subtype. This receptor is involved in a wide range of physiological processes, including learning and memory, inflammation, and neuroprotection. 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has been shown to activate the alpha7 nAChR subtype, leading to increased calcium influx and the activation of downstream signaling pathways.
Biochemical and Physiological Effects
1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is important for promoting neuroplasticity and neuroprotection. 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has been shown to improve cognitive function, including memory and attention.
実験室実験の利点と制限
1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has several advantages for lab experiments. It is a highly selective agonist for the alpha7 nAChR subtype, which allows for precise targeting of this receptor. 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has also been shown to have a high degree of potency, which allows for the use of lower concentrations in experiments. However, 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has several limitations for lab experiments. It is a complex compound to synthesize, which can limit its availability for research. In addition, 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine. One area of research is the development of more potent and selective alpha7 nAChR agonists. Another area of research is the use of 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine in combination with other compounds for the treatment of neurological disorders. Finally, there is a need for further research on the long-term effects of 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine and its potential use in clinical settings.
Conclusion
In conclusion, 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine is a compound that has been extensively studied for its potential therapeutic applications. It acts as a selective agonist for the alpha7 nAChR subtype and has been shown to have neuroprotective, anti-inflammatory, and cognitive-enhancing effects. While 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has several advantages for lab experiments, it also has limitations, such as its complex synthesis and short half-life. There are several future directions for research on 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine, including the development of more potent and selective alpha7 nAChR agonists and further research on its long-term effects.
合成法
1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine can be synthesized by reacting 2,5-dichlorophenol with 4-chlorobutylamine to form 1-[4-(2,5-dichlorophenoxy)butyl]-4-chlorobutane. This intermediate is then reacted with methylpiperidine to form 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine. The synthesis of 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine is a complex process that requires specialized equipment and expertise.
科学的研究の応用
1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, anti-inflammatory effects, and cognitive-enhancing effects. 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO/c1-13-6-9-19(10-7-13)8-2-3-11-20-16-12-14(17)4-5-15(16)18/h4-5,12-13H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBADGBWYZHWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,5-Dichlorophenoxy)butyl]-4-methylpiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)


![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)

![allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5202557.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B5202571.png)
![6-(1-piperazinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5202583.png)
![3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5202590.png)